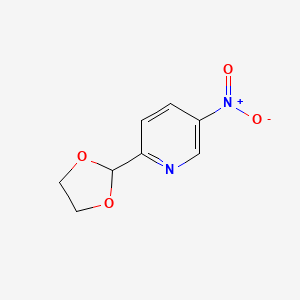

2-(1,3-Dioxolanyl)-5-nitropyridine

Description

BenchChem offers high-quality 2-(1,3-Dioxolanyl)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxolanyl)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)-5-nitropyridine |

InChI |

InChI=1S/C8H8N2O4/c11-10(12)6-1-2-7(9-5-6)8-13-3-4-14-8/h1-2,5,8H,3-4H2 |

InChI Key |

OCFHYMIJDJQVKE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

2-(1,3-Dioxolanyl)-5-nitropyridine molecular structure and weight

Executive Summary

This guide details the structural characteristics, synthetic utility, and handling protocols for 2-(1,3-dioxolan-2-yl)-5-nitropyridine . In the context of medicinal chemistry, this molecule represents a critical "strategic intermediate." It serves as a protected form of 5-nitro-2-pyridinecarboxaldehyde, allowing researchers to manipulate the nitro group (typically via reduction to an amine) without compromising the reactive aldehyde moiety.

The 1,3-dioxolane ring acts as an acid-labile protecting group, providing orthogonality against basic and reducing conditions. This allows for the synthesis of complex 5-amino-pyridine scaffolds used in kinase inhibitors and PROTAC linkers, where a free aldehyde would otherwise lead to uncontrolled polymerization or imine formation.

Structural Characterization & Physicochemical Data[1][2]

The molecule consists of a pyridine core substituted at the C2 and C5 positions.[1] The electron-withdrawing nitro group at C5 renders the ring electron-deficient, while the dioxolane ring at C2 acts as a bulky, lipophilic protecting group.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 5-nitro-2-(1,3-dioxolan-2-yl)pyridine | Preferred nomenclature |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | Monoisotopic Mass: 196.048 |

| CAS Registry | Derivative of 31191-09-0 | Precursor: 5-nitro-2-pyridinecarboxaldehyde |

| Physical State | Pale yellow to off-white solid | Nitro-pyridines are characteristically colored |

| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in water; hydrolyzes in aq.[2][3] acid |

| LogP (Calc) | ~0.8 - 1.2 | Moderate lipophilicity suitable for organic extraction |

Electronic Structure Analysis

The C5-nitro group exerts a strong mesomeric withdrawing effect ($ -M

Synthetic Logic & Pathway Design

The synthesis of this molecule is rarely performed by direct nitration of the dioxolane-pyridine, as the acidic conditions required for nitration ($ H_2SO_4/HNO_3 $) would hydrolyze the acetal. Instead, the industry-standard approach relies on the protection of the pre-functionalized aldehyde .

The "Why" of Protection (Causality)

If one attempts to reduce 5-nitro-2-pyridinecarboxaldehyde directly to 5-amino-2-pyridinecarboxaldehyde, the resulting amine will intermolecularly condense with the aldehyde of a neighboring molecule, forming insoluble oligomers. The dioxolane "masks" the aldehyde, allowing the nitro-to-amine reduction to proceed cleanly.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from the commercially available precursor to the target protected intermediate.

Caption: Synthetic route illustrating the oxidation of the methyl precursor followed by acid-catalyzed acetalization.

Experimental Protocol: Acetalization

This protocol describes the protection of 5-nitro-2-pyridinecarboxaldehyde. This is an equilibrium-driven reaction requiring the continuous removal of water.

Reagents & Equipment

-

Substrate: 5-Nitro-2-pyridinecarboxaldehyde (1.0 eq)

-

Reagent: Ethylene glycol (5.0 eq) - Excess drives equilibrium

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq)

-

Solvent: Toluene (Anhydrous)

-

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.

Step-by-Step Methodology

-

Setup: Charge the reaction flask with 5-nitro-2-pyridinecarboxaldehyde and toluene (approx. 10 mL/g of substrate).

-

Addition: Add ethylene glycol and pTSA. Ensure the Dean-Stark trap is pre-filled with toluene.

-

Reflux: Heat the mixture to vigorous reflux ($ \sim 110^\circ C $). Water generated by the condensation will azeotrope with toluene and collect in the trap.

-

Checkpoint: Monitor the trap. The reaction is complete when water evolution ceases (typically 4-6 hours).

-

-

Workup (Critical):

-

Cool the reaction to room temperature.

-

Neutralization: Add saturated aqueous $ NaHCO_3 $. Note: The acetal is acid-sensitive; failure to neutralize pTSA before concentration can lead to hydrolysis.

-

Separate layers.[4] Wash the organic layer with brine.

-

-

Purification: Dry over $ Na_2SO_4 $, filter, and concentrate in vacuo. The product often crystallizes upon cooling or can be recrystallized from Hexanes/EtOAc.

Reactivity Profile & Deprotection

Understanding the stability window of the dioxolane ring is vital for downstream applications.

| Condition | Stability | Consequence / Utility |

| Aqueous Acid (HCl/H₂O) | Unstable | Rapid hydrolysis back to aldehyde (Deprotection). |

| Basic Conditions (NaOH) | Stable | Allows for base-catalyzed coupling reactions. |

| Reduction (H₂/Pd-C) | Stable | Allows reduction of -NO₂ to -NH₂ without affecting the acetal. |

| Oxidation (KMnO₄) | Variable | Pyridine ring is robust; acetal C-H is susceptible to radical abstraction. |

Downstream Application Workflow

The primary utility of this molecule is in the synthesis of 5-amino-2-pyridinecarboxaldehyde derivatives.

Caption: Orthogonal deprotection strategy allowing modification of the 5-position prior to aldehyde regeneration.

References

-

Synthesis of Pyridine Carboxaldehydes: Ashimori, A., et al. "Novel 1,4-Dihydropyridine Calcium Antagonists. I. Synthesis and Hypotensive Activity of 4-(Substituted Pyridyl)-1,4-dihydropyridine Derivatives." Chemical & Pharmaceutical Bulletin, vol. 38, no. 9, 1990, pp. 2446-2458.

-

Acetal Protection Methodologies: Greene, T.W., & Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis. 5th Edition, John Wiley & Sons, 2014. (Standard reference for acetal stability/formation conditions).

-

Nitropyridine Chemistry & Reactivity: Scriven, E.F.V. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

-

Properties of 5-nitro-2-pyridinecarboxaldehyde (Precursor): PubChem Compound Summary for CID 2764923.

Sources

Physicochemical Profiling of Nitropyridine Acetal Derivatives

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary

Nitropyridine acetals represent a unique class of heterocycles often utilized as masked aldehyde intermediates or prodrug moieties in kinase inhibitor development. Their stability profile is non-intuitive; it is governed by a "tug-of-war" between the electron-deficient pyridine core and the acid-labile acetal functionality.

This guide provides a structural analysis of these derivatives, distinguishing between thermodynamic stability (equilibrium position) and kinetic stability (rate of hydrolysis). It details the "Nitropyridine Paradox," where the nitro group's electron-withdrawing nature paradoxically influences acid sensitivity, and provides a validated NMR-based protocol for establishing stability-indicating assays.

Theoretical Framework: The Nitropyridine Paradox

To understand the stability of nitropyridine acetals, one must decouple the electronic effects of the pyridine ring from the nitro substituent.

The Mechanistic Basis (The Oxocarbenium Gateway)

Acetal hydrolysis is acid-catalyzed and typically proceeds via an A-1 mechanism .[1] The rate-determining step (RDS) is the heterolysis of the C-O bond to form a resonance-stabilized oxocarbenium ion .

- (Activation Energy): Determined by the stability of the oxocarbenium cation.

-

Substituent Effect: Electron Donating Groups (EDGs) stabilize the cation (faster hydrolysis).[2] Electron Withdrawing Groups (EWGs) destabilize the cation (slower hydrolysis).

Electronic Conflict

In nitropyridine acetals, two major electronic factors compete:

-

The Pyridine Nitrogen (Basicity): In standard pyridines (

), acidic media protonates the ring nitrogen. The resulting pyridinium ion is a powerful EWG, which drastically destabilizes the oxocarbenium transition state, rendering protonated pyridine acetals highly resistant to hydrolysis. -

The Nitro Group (Induction/Resonance): The

group is strongly electron-withdrawing (-

Effect 1: It destabilizes the oxocarbenium ion directly (increasing kinetic stability).

-

Effect 2: It dramatically lowers the basicity of the pyridine nitrogen (e.g., 3-nitropyridine

).

-

The Paradox: At pH 2-4 (typical stomach/reaction conditions), a standard pyridine acetal is protonated (pyridinium) and stable. A nitropyridine acetal, however, may remain unprotonated at the ring nitrogen due to the nitro group's suppression of basicity. Consequently, the nitropyridine acetal may actually hydrolyze faster than its non-nitro counterpart in mild acid, because it lacks the protective "cationic shield" of the pyridinium ring, despite the nitro group's intrinsic withdrawal.

Reaction Coordinate Visualization

Experimental Validation Protocol

Do not rely on calculated

Materials & Buffer Preparation

-

Solvent:

(Acetonitrile-d3) is preferred over DMSO-d6 to avoid solvent-solute interactions that mask exchangeable protons. -

Buffer:

phosphate/citrate buffers adjusted to pH* (pH meter reading in -

Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at

6.1 ppm).

Kinetic Workflow

-

Baseline Scan: Dissolve 5 mg Nitropyridine Acetal + 1 mg Internal Standard in 0.5 mL

. Run 1H-NMR (t=0). -

Initiation: Add 0.1 mL of pre-thermostatted

Buffer (pH 2.0, 4.0, or 7.4) directly to the NMR tube. Shake vigorously for 10 seconds. -

Acquisition: Insert into magnet immediately. Set up a "kinetics loop" (arrayed experiment) to acquire spectra every 5 minutes for 2 hours at 37°C.

-

Tracking: Monitor the disappearance of the acetal methine proton (typically singlet/triplet

5.5–6.5 ppm) and the appearance of the aldehyde proton (

Data Processing

Calculate the pseudo-first-order rate constant (

Plot

Workflow Diagram

Data Interpretation & Stability Profiles

When analyzing your data, categorize the nitropyridine acetal into one of three stability zones based on the measured

Table 1: Stability Zones and Synthetic Implications

| Stability Zone | Thermodynamic State | Synthetic/Storage Recommendation | |

| Labile | < 10 min | Equilibrium favors Aldehyde | Handle in anhydrous basic media ( |

| Intermediate | 10 min – 2 hrs | Equilibrium is pH dependent | Stable for short workups. Store at -20°C under Argon. |

| Robust | > 24 hrs | Kinetically Trapped | Requires heat + strong acid (e.g., 6N HCl, 60°C) to deprotect. Suitable for oral dosing. |

The Hammett Correlation

If developing a series, plot

-

Linear Plot: Indicates a consistent mechanism (standard A-1).

-

Non-Linear (Concave): Indicates a change in the rate-determining step or a change in the protonation state of the pyridine ring (the "Paradox" effect described in Section 2.2).

References

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[4] Chemical Reviews, 74(5), 581–603.[4]

-

Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.[5] Journal of the American Chemical Society, 139(6), 2306–2317.

-

Kreevoy, M. M., & Taft, R. W. (1955). The Evaluation of Inductive and Resonance Effects in Reactivity. Journal of the American Chemical Society, 77(21), 5590–5595.

-

BenchChem Technical Support. (2025). Comparative Stability of Alkyl Acetals: A Guide for Researchers.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

The Ascendancy of 5-Nitropyridine Protecting Groups: A Technical Guide for Synthetic Chemists

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious use of protecting groups is paramount to achieving desired chemical transformations with precision and high yield. Among the diverse arsenal of protecting groups available to the modern chemist, those based on the 5-nitropyridine scaffold have emerged as a versatile and powerful tool. This technical guide provides an in-depth exploration of 5-nitropyridine protecting groups, offering field-proven insights into their synthesis, application, and cleavage, with a focus on empowering researchers to leverage their unique properties in complex synthetic endeavors.

The Strategic Advantage of the 5-Nitropyridine Moiety

The efficacy of a protecting group is dictated by a delicate balance of stability and controlled lability. It must be robust enough to withstand a range of reaction conditions, yet susceptible to clean and efficient removal under specific, mild conditions. The 5-nitropyridine core imparts a unique set of electronic properties that make it an excellent foundation for designing such protecting groups. The electron-withdrawing nature of the nitro group at the 5-position, coupled with the inherent electronics of the pyridine ring, plays a crucial role in modulating the reactivity of the protected functional group and facilitating its eventual cleavage. This guide will primarily focus on the most well-established and widely utilized 5-nitropyridine protecting group, the 2-thio(5-nitropyridyl) (5-Npys) group, while also touching upon other emerging applications of the 5-nitropyridine scaffold in chemical protection strategies.

The 2-Thio(5-nitropyridyl) (5-Npys) Group: A Workhorse for Thiol and Selenol Protection

The 5-Npys group has carved a significant niche in peptide synthesis and protein chemistry as a premier protecting group for the sulfhydryl side chains of cysteine (Cys) and the selenol side chains of selenocysteine (Sec).[1] Its utility stems from its ease of introduction, its stability under various synthetic conditions, and the mild and selective methods available for its removal.

Introduction of the 5-Npys Group: A Facile and Efficient Process

The most common method for introducing the 5-Npys group involves the use of 2,2'-dithiobis(5-nitropyridine) (DTNP). This reagent can be employed in a dual role: to deprotect existing thiol protecting groups, such as the 4-methoxybenzyl (Mob) or acetamidomethyl (Acm) groups, and to simultaneously install the 5-Npys group.[1] This transprotection strategy is highly efficient and is often performed concurrently with the cleavage of the peptide from the solid-phase resin.[1]

Experimental Protocol: Introduction of the 5-Npys Group during Peptide Cleavage

This protocol describes the simultaneous cleavage of a peptide from a solid-phase support and the introduction of the 5-Npys protecting group onto a cysteine residue previously protected with a Mob group.

-

Prepare the Cleavage Cocktail: In a suitable vessel, prepare a cleavage cocktail consisting of 96% trifluoroacetic acid (TFA), 2% triisopropylsilane (TIS), 2% water, and 2% thioanisole. To this mixture, add 2,2'-dithiobis(5-nitropyridine) (DTNP).[1]

-

Resin Treatment: Add the cleavage cocktail to the resin-bound peptide.

-

Reaction: Allow the reaction to proceed for 2 hours with gentle agitation.[1] During this time, the peptide is cleaved from the resin, and the Mob group on the cysteine residue is replaced by the 5-Npys group.

-

Peptide Precipitation: Following the reaction, filter the resin and precipitate the peptide by adding the filtrate to cold, anhydrous diethyl ether.[1]

-

Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether. The resulting peptide will have its cysteine residue protected as a mixed disulfide with 5-nitropyridine.

Caption: Workflow for the introduction of the 5-Npys group.

Cleavage of the 5-Npys Group: Mild and Orthogonal Deprotection

A significant advantage of the 5-Npys group is the mildness of the conditions required for its removal. While traditional thiolysis can be used, a more elegant and orthogonal method involves the use of ascorbate (Vitamin C).[1] This method avoids the use of excess thiols, which can complicate subsequent purification and reaction steps.

The efficiency of ascorbolysis is pH and temperature-dependent, and interestingly, shows different kinetics for cysteine and selenocysteine, offering a potential avenue for selective deprotection.[1]

Experimental Protocol: Ascorbate-Mediated Cleavage of the 5-Npys Group from Cysteine

This protocol outlines the removal of the 5-Npys protecting group from a cysteine-containing peptide using ascorbate.

-

Peptide Dissolution: Dissolve the Cys(5-Npys)-containing peptide in a suitable buffer.

-

Ascorbate Addition: Add a 100-fold molar excess of sodium ascorbate to the peptide solution.[1]

-

Reaction Conditions: Adjust the pH of the solution to 7 and incubate at 37°C for 24 hours.[1]

-

Monitoring: Monitor the progress of the deprotection by HPLC analysis.

-

Purification: Upon completion, the deprotected peptide can be purified by standard chromatographic techniques.

Table 1: Conditions for Ascorbate-Mediated Cleavage of 5-Npys Group

| Substrate | Ascorbate (molar excess) | pH | Temperature (°C) | Time (h) | Conversion | Citation |

| Sec(5-Npys) | 5 | 4.5 | 25 | 4 | ~100% | [1] |

| Cys(5-Npys) | 100 | 4.5 | 25 | 24 | ~50% | [1] |

| Cys(5-Npys) | 100 | 7 | 37 | 24 | 70-75% | [1] |

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[Peptide with Cys(5-Npys)] -- "Ascorbate (100 eq.), pH 7, 37°C, 24h" --> B[Deprotected Peptide with Cys-SH]; B -- "Disulfide Bond Formation, Alkylation, etc." --> C[Further Synthetic Transformations]; subgraph "Legend" direction LR L1 [label="Starting Material", fillcolor="#FFFFFF", shape=ellipse]; L2 [label="Process", fillcolor="#FFFFFF", shape=diamond]; L3 [label="Product", fillcolor="#FFFFFF", shape=ellipse]; end style B fillcolor="#34A853", fontcolor="#FFFFFF"

}

Caption: Cleavage of the 5-Npys group and subsequent reactions.

Synthesis of Key 5-Nitropyridine Precursors

The accessibility of 5-nitropyridine-based protecting groups is underpinned by the straightforward synthesis of key precursors, primarily 2-hydroxy-5-nitropyridine and 2-chloro-5-nitropyridine.

Synthesis of 2-Hydroxy-5-nitropyridine

A common route to 2-hydroxy-5-nitropyridine involves the nitration of 2-aminopyridine followed by a diazotization-hydrolysis reaction. A one-pot synthesis method has been developed to streamline this process.

Experimental Protocol: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine

-

Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20°C. Add concentrated nitric acid and then stir the mixture at 40-50°C.

-

Quenching and Diazotization: After the nitration is complete, pour the reaction mixture into water to quench the reaction, keeping the temperature between 0-10°C. Then, add a sodium nitrite aqueous solution dropwise to perform the diazotization reaction.

-

pH Adjustment and Isolation: Adjust the acid concentration by adding ammonia water. Filter the resulting solution and dry the filter cake to obtain the 2-hydroxy-5-nitropyridine product.

Orthogonality and Future Perspectives

The concept of orthogonality is central to modern protecting group strategy, allowing for the selective deprotection of one functional group in the presence of others. The 5-Npys group demonstrates excellent orthogonality with many common protecting groups used in peptide synthesis. For instance, its removal via ascorbolysis is compatible with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. The differential cleavage kinetics of the 5-Npys group from cysteine and selenocysteine also opens up possibilities for selective deprotection within the same molecule.[1]

While the application of 5-nitropyridine protecting groups has been predominantly focused on thiols and selenols, the inherent electronic properties of the 5-nitropyridine scaffold suggest a broader potential. Future research may explore the development of novel 5-nitropyridine-based protecting groups for other functional groups, such as amines and alcohols.

Furthermore, the presence of the nitro group hints at the potential for developing photolabile 5-nitropyridine protecting groups. The ability to deprotect with light offers unparalleled spatiotemporal control, a highly desirable feature in many areas of chemical biology and materials science. While specific examples of photolabile 5-nitropyridine protecting groups are not yet widely reported, the principles of nitroaromatic photochemistry suggest that this is a promising avenue for future exploration.

Conclusion

5-Nitropyridine-based protecting groups, particularly the 2-thio(5-nitropyridyl) group, represent a valuable asset for the synthetic chemist. Their ease of introduction, stability, and mild, orthogonal cleavage conditions make them highly suitable for complex synthetic challenges, especially in the field of peptide and protein chemistry. As our understanding of the unique properties of the 5-nitropyridine moiety deepens, we can anticipate the development of a new generation of protecting groups with expanded applications and enhanced functionalities, further empowering the synthesis of novel molecules for research and drug development.

References

-

SteMarie, E. J., et al. (2016). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. PMC. [Link]

Sources

An In-depth Technical Guide to the Electronic Effects of the Dioxolanyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its biological activity is intimately tied to the electronic landscape of the ring, which can be precisely modulated by substituents.[2] This guide provides a detailed examination of the electronic effects imparted by the 1,3-dioxolanyl group, a heterocyclic substituent of growing importance. We will dissect the interplay of inductive and resonance effects, provide quantitative measures of its electronic influence, and outline robust experimental and computational protocols for its characterization. This analysis aims to equip researchers with the fundamental knowledge required to strategically employ the dioxolanyl group in the design of next-generation therapeutics.

Introduction: The Pyridine Ring and the Significance of Substituent Effects

The pyridine ring, a six-membered heteroaromatic system, is a privileged structure in drug discovery.[3][4] Its nitrogen atom provides a key site for hydrogen bonding and acts as a base, influencing properties like solubility and receptor interaction.[2][5] The electronic properties of the pyridine ring are not static; they are profoundly influenced by the nature of attached substituent groups. These groups can either donate or withdraw electron density from the ring, a phenomenon that alters the ring's nucleophilicity, the basicity of the nitrogen (pKa), and ultimately, the molecule's pharmacological profile.[6][7]

Understanding these electronic effects is paramount for rational drug design. An electron-donating group (EDG) increases the electron density on the ring, enhancing its nucleophilicity and the basicity of the nitrogen atom. Conversely, an electron-withdrawing group (EWG) decreases electron density, making the ring less reactive toward electrophiles and lowering the nitrogen's basicity.[8] The 1,3-dioxolane ring is a particularly interesting substituent, as its two oxygen atoms introduce competing electronic influences that merit a detailed investigation.[9]

Fundamental Electronic Effects: A Duality of Influence

Two primary mechanisms govern how a substituent like the dioxolanyl group modulates the electronic character of the pyridine ring: the inductive effect and the resonance effect .[10][11][12]

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule.[11] It arises from the difference in electronegativity between atoms. The two oxygen atoms in the dioxolanyl group are highly electronegative compared to carbon. Consequently, they pull electron density away from the point of attachment on the pyridine ring through the sigma bond framework. This is a distance-dependent, electron-withdrawing effect, denoted as a negative inductive (-I) effect.[10][13]

-

Resonance Effect (+M/+R): This effect, also known as the mesomeric effect, involves the delocalization of π-electrons or lone pairs across a conjugated system.[11][12] The oxygen atoms of the dioxolanyl group possess lone pairs of electrons that can be donated into the π-system of the pyridine ring, particularly when the group is attached at the C2 or C4 positions. This electron donation increases the electron density at the ortho and para positions relative to the substituent. This is an electron-donating effect, denoted as a positive mesomeric (+M or +R) effect.

The net electronic impact of the dioxolanyl group is a subtle balance between its electron-withdrawing inductive effect (-I) and its potential electron-donating resonance effect (+R). The dominant effect often depends on the substituent's position on the pyridine ring and the specific chemical context (e.g., the reaction type being studied).

The following diagram illustrates the conflicting electronic pressures exerted by the dioxolanyl group on a pyridine ring.

Caption: Dueling inductive and resonance effects of the dioxolanyl group.

Quantifying the Electronic Influence: Experimental and Computational Approaches

To move from qualitative description to quantitative prediction, several techniques are employed to measure the electronic impact of the dioxolanyl group.

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative measure of a substituent's electronic effect.[14] It relates the reaction rates or equilibrium constants of substituted aromatic compounds to those of the unsubstituted parent compound. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. The σ value is specific to a substituent and its position (meta or para).

-

Positive σ values indicate an electron-withdrawing group.

-

Negative σ values indicate an electron-donating group.

While specific Hammett constants for the dioxolanyl group on a pyridine ring are not widely tabulated, values for substituted benzenes serve as a useful proxy.[15][16] Computational methods can also be employed to calculate theoretical σ values.[17]

Table 1: Representative Hammett Constants for Common Substituents

| Substituent | σ_meta | σ_para | Electronic Nature |

|---|---|---|---|

| -NO₂ | 0.71 | 0.81 | Strongly Withdrawing |

| -CN | 0.61 | 0.65 | Strongly Withdrawing |

| -Cl | 0.37 | 0.24 | Withdrawing (-I > +R) |

| -OCH₃ | 0.10 | -0.28 | Donating (+R > -I) |

| -CH₃ | -0.06 | -0.14 | Weakly Donating |

| -NH₂ | -0.09 | -0.57 | Strongly Donating |

(Data sourced from various compilations, including McDaniel and Brown, 1958)[15][18]

The -OCH₃ (methoxy) group is a reasonable analogue for the expected resonance donation from the dioxolanyl group's oxygens. Its negative σ_para value reflects the dominance of the +R effect at the para position.

The most direct experimental measure of the electronic effect on the pyridine nitrogen is its basicity, quantified by the pKa of its conjugate acid (the pyridinium ion).[19]

-

Electron-donating groups increase the electron density on the nitrogen, making its lone pair more available to accept a proton, thus increasing the pKa (stronger base).

-

Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and decreasing the pKa .

Protocol for pKa Determination by Potentiometric Titration:

-

Preparation: Accurately prepare a ~0.01 M solution of the dioxolanyl-substituted pyridine in deionized water.

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).

-

Titration: Place a known volume (e.g., 25.0 mL) of the pyridine solution in a beaker with a magnetic stirrer. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH after each addition of titrant.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the pyridine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve. For higher accuracy, a first or second derivative plot can be used to precisely locate the equivalence point.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule.[20] Changes in the chemical shifts (δ) of the pyridine ring's carbon (¹³C) and nitrogen (¹⁵N) atoms upon substitution directly reflect changes in local electron density.[21][22]

-

¹³C NMR: Electron-withdrawing groups generally cause a downfield shift (higher ppm) of the attached and ortho/para carbons, while electron-donating groups cause an upfield shift (lower ppm).[20]

-

¹⁵N NMR: The ¹⁵N chemical shift of the pyridine nitrogen is highly sensitive to its electron density. Electron donation from a substituent will shield the nitrogen nucleus, causing a significant upfield (more negative ppm) shift, corresponding to increased basicity.

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified dioxolanyl-pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer. For ¹³C and ¹⁵N, longer acquisition times or specialized pulse sequences (e.g., DEPT for ¹³C, INEPT for ¹⁵N) may be necessary due to lower natural abundance and sensitivity.

-

Data Analysis: Compare the chemical shifts of the substituted pyridine's ring carbons and nitrogen to those of unsubstituted pyridine. The difference in chemical shifts (Δδ) provides a quantitative measure of the substituent's electronic effect at each position.

Density Functional Theory (DFT) and other quantum chemical methods provide a powerful in silico framework for analyzing electronic effects.[23][24] These calculations can provide data that is difficult or impossible to obtain experimentally.

Key Computable Parameters:

-

Mulliken or Natural Population Analysis (NPA): Calculates the partial atomic charge on each atom, providing a direct map of electron distribution.[23]

-

Molecular Electrostatic Potential (MEP) Maps: Visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule, offering an intuitive picture of reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. Electron-donating groups raise the HOMO energy, making the molecule a better nucleophile.

The following diagram outlines a typical workflow for the computational investigation of substituent electronic effects.

Caption: DFT Workflow for Analyzing Electronic Effects.

Synthesis and Applications in Drug Development

The synthesis of dioxolanyl-substituted pyridines can often be achieved through established methods. For example, the Hantzsch pyridine synthesis can be adapted using a dioxolanyl-containing aldehyde or ketone as a starting material.[25][26]

The unique electronic profile of the dioxolanyl group makes it a valuable tool in medicinal chemistry. The two oxygen atoms can act as hydrogen bond acceptors, improving ligand-receptor interactions and enhancing biological activity.[9] Furthermore, the acetal linkage of the dioxolane can influence metabolic stability. By fine-tuning the electronic properties of the core pyridine ring, the dioxolanyl group can help optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall efficacy.[27][28][29]

Conclusion

The 1,3-dioxolanyl group exerts a dual electronic influence on the pyridine ring, characterized by an electron-withdrawing inductive effect (-I) and a potential electron-donating resonance effect (+R). The net result is a subtle modulation of the ring's electronic landscape, which can be precisely quantified through a combination of pKa measurements, NMR spectroscopy, and computational modeling. For drug development professionals, a thorough understanding of these effects is crucial for the rational design of novel pyridine-based therapeutics with optimized potency, selectivity, and pharmacokinetic properties. The protocols and conceptual frameworks presented in this guide provide a robust foundation for the investigation and strategic application of this versatile functional group.

References

-

Vintonyak, V. V., et al. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular Pharmaceutics. Available at: [Link]

-

Vintonyak, V. V., et al. (2006). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. Available at: [Link]

-

Vintonyak, V. V., et al. (2006). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. ACS Publications. Available at: [Link]

-

Al-amery, D. K. (2015). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available at: [Link]

-

Li, H., et al. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing. Available at: [Link]

-

Sconyers, D. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Tyl, J. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

Heard, P. J., et al. (2003). Tricarbonylrhenium(I) halide complexes of chiral non-racemic 2-(dioxolanyl)-(dioxanyl)pyridine ligands: synthesis, NMR and DFT calculations. Wrexham University Research Online repository. Available at: [Link]

-

Chypre, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Katritzky, A. R., et al. (2004). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

Chypre, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available at: [Link]

-

Unknown Author. (n.d.). Resonance and induction tutorial. University of Arizona. Available at: [Link]

-

Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available at: [Link]

-

Winter, A., et al. (2004). Synthesis, characterization and co-ordination chemistry of dioxolanedipyrazoles. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Wikipedia. Available at: [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. Available at: [Link]

-

Kemistry. (2020). Inductive vs Resonance Effect | Organic Chemistry. YouTube. Available at: [Link]

-

Various Authors. (2016). What is different between inductive effect and resonance effect?. Quora. Available at: [Link]

-

Sadlej-Sosnowska, N. (2010). Toward the Physical Interpretation of Inductive and Resonance Substituent Effects and Reexamination Based on Quantum Chemical Modeling. PMC. Available at: [Link]

-

Desai, N. C. (2013). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. Available at: [Link]

-

Ertl, P. (2021). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. ChemRxiv. Available at: [Link]

-

Al-Majidi, S. M. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate. Available at: [Link]

-

McDaniel, D. H., & Brown, H. C. (1958). Hammett Substituent Constants Table. Scribd. Available at: [Link]

-

LibreTexts Chemistry. (2020). 14.3: Substituent Effects. Chemistry LibreTexts. Available at: [Link]

-

IntechOpen. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

-

Di Porzio, A., et al. (2021). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. PMC. Available at: [Link]

-

Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Moodle@Units. Available at: [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Available at: [Link]

-

Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at: [Link]

-

Raha, K., & Merz, K. M. (2005). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. Available at: [Link]

-

Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Chempanda Blog. Available at: [Link]

-

Di Porzio, A., et al. (2021). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. PubMed. Available at: [Link]

-

Subbotin, O. A., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

-

White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Aromatic Reactions - Electron Withdrawing Groups, Deactivators, and Meta Directors. YouTube. Available at: [Link]

-

Palamarchuk, I.V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. Available at: [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 12. quora.com [quora.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. Hammett substituent constants [stenutz.eu]

- 17. chemrxiv.org [chemrxiv.org]

- 18. moodle2.units.it [moodle2.units.it]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Reactivity profile of 2-(1,3-Dioxolanyl)-5-nitropyridine intermediates

Executive Summary

2-(1,3-Dioxolan-2-yl)-5-nitropyridine represents a critical "bifunctional pivot" in heterocyclic chemistry. It serves as a stable, masked equivalent of 5-nitro-2-pyridinecarboxaldehyde , protecting the electrophilic formyl group while allowing chemoselective manipulations of the nitro group or the pyridine core.

This guide details the reactivity landscape of this intermediate, focusing on its utility in synthesizing complex pharmacophores (e.g., kinase inhibitors, fused azaindoles). The core value of this molecule lies in its orthogonal reactivity : the ability to reduce the nitro group to an amine without deprotecting the aldehyde, or to functionalize the pyridine ring while maintaining the acetal integrity.

Structural Analysis & Electronic Properties

The molecule comprises three distinct functional zones, each dictating specific reactivity modes:

| Functional Zone | Electronic Character | Reactivity Driver |

| Pyridine Core | The ring is highly deactivated towards electrophilic attack but activated for Nucleophilic Aromatic Substitution ( | |

| C5-Nitro Group | Strong EWG ( | Acts as a "latent nucleophile." It strongly deactivates the ring but can be selectively reduced to an amino group ( |

| C2-Dioxolane | Cyclic Acetal | A "masked electrophile." It is stable to bases, nucleophiles, and reducing agents (under neutral/basic conditions) but is highly sensitive to aqueous acids. |

Electronic Distribution Diagram

The nitro group at C5 reinforces the electron deficiency of the pyridine ring. The acetal at C2 exerts a mild inductive withdrawing effect but primarily acts as a steric block, preventing nucleophilic attack at the C2 position.

Synthesis & Stability

While often purchased, the de novo synthesis is a validation of its stability profile.

Primary Synthetic Route

The most robust route involves the protection of 5-nitro-2-pyridinecarboxaldehyde . Direct nitration of the acetal is avoided due to acid sensitivity.

-

Precursor: 2-Methyl-5-nitropyridine (Oxidation)

5-Nitro-2-pyridinecarboxaldehyde. -

Protection: Reaction with ethylene glycol /

-TsOH (cat.) in refluxing toluene (Dean-Stark trap).-

Critical Control: The reaction must be stopped immediately upon water cessation to prevent acid-catalyzed degradation of the pyridine ring or oligomerization.

-

Stability Profile

-

Thermal: Stable up to

(neat). -

Hydrolytic: Stable at pH 7–14. Rapid hydrolysis at pH < 4.

-

Storage: Store under inert atmosphere (Ar/N

) to prevent slow oxidation or hydrolysis by ambient moisture.

Chemoselective Transformations

The utility of this intermediate relies on Orthogonal Chemoselectivity . You must be able to react one functional group while preserving the others.

Pathway A: Nitro Reduction (Acetal Retention)

Objective: Synthesize 2-(1,3-dioxolan-2-yl)-5-aminopyridine. Challenge: Standard acidic reductions (Fe/AcOH, Sn/HCl) will hydrolyze the acetal.

-

Method 1: Catalytic Hydrogenation (Recommended)

-

Conditions:

(1 atm), 10% Pd/C, Ethanol or EtOAc. -

Note: Strictly neutral solvents. If the amine product is basic enough to poison the catalyst, add trace

.

-

-

Method 2: Chemical Reduction (Iron/Ammonium Chloride)

-

Conditions: Fe powder (5 eq), saturated aqueous

, EtOH, reflux. -

Mechanism: Single electron transfer (SET) under nearly neutral pH (pH 6–7), preserving the acid-sensitive dioxolane.

-

Pathway B: Acetal Hydrolysis (Nitro Retention)

Objective: Regenerate 5-nitro-2-pyridinecarboxaldehyde. Challenge: Prevent aldol condensation or degradation of the electron-deficient aldehyde.

-

Protocol: 5% HCl or TFA/Water (1:1) at

. -

Trapping: The free aldehyde is often generated in situ and immediately trapped with a nucleophile (e.g., amine, hydrazine) to form imines or hydrazones, avoiding instability issues.

Pathway C: Functionalization (C6 Position)

Objective: Introduce substituents at the 6-position (ortho to nitro). Mechanism: Vicarious Nucleophilic Substitution (VNS) or Chichibabin-type reactions.

-

The C5-nitro group activates the C6 position.

-

Reagent: Oxidative amination (KMnO

/Liquid NH

Visualization: Reactivity Architecture

Figure 1: Divergent reactivity pathways. The intermediate acts as a switch: reduce the nitro group (green path) or deprotect the aldehyde (red path) to access different chemical spaces.

Experimental Protocols

Protocol 1: Chemoselective Reduction (Nitro Amine)

This protocol ensures the acetal remains intact by buffering the reaction media.

-

Setup: Charge a 3-neck round-bottom flask with 2-(1,3-dioxolan-2-yl)-5-nitropyridine (1.0 eq) and Ethanol (10 vol).

-

Catalyst: Add Iron powder (5.0 eq, 325 mesh) and a solution of Ammonium Chloride (

, 5.0 eq) in water (3 vol). -

Reaction: Heat to reflux (

) with vigorous mechanical stirring.-

Monitoring: TLC (50% EtOAc/Hex) will show the disappearance of the non-polar nitro compound and appearance of the polar, fluorescent amine spot.

-

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol.

-

Isolation: Concentrate filtrate. Partition residue between EtOAc and sat.

. Dry organic layer (-

Yield Expectation: 85–92%.

-

Validation:

NMR should show disappearance of aromatic nitro-shifted protons and appearance of broad

-

Protocol 2: "One-Pot" Deprotection-Condensation

Used when the free aldehyde is unstable.

-

Deprotection: Dissolve intermediate in THF. Add 1N HCl (2 eq). Stir at RT for 1 hour.

-

Buffering: Adjust pH to 5–6 using Sodium Acetate.

-

Coupling: Add the amine coupling partner (e.g., thiosemicarbazide or aniline derivative).

-

Result: The aldehyde reacts immediately upon formation to yield the stable imine/hydrazone.

Safety & Incompatibility Profile

| Hazard Class | Description | Mitigation |

| Energetic | Nitro-pyridines are potential explosives, especially if dry or subjected to shock/heat. | Do not distill the nitro-intermediate to dryness. Use blast shields during scale-up (>10g). |

| Incompatible | Lithium Reagents (n-BuLi): Incompatible. | NEVER attempt lithiation of this intermediate. The nitro group undergoes redox reactions with organolithiums, leading to violent decomposition. |

| Incompatible | Lewis Acids ( | Strong Lewis acids will cleave the dioxolane ring prematurely. |

References

-

BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. Retrieved from BenchChem.com. Link

-

Meanwell, N. A., et al. (2018). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.[1] 1[2][3]

-

Smolobochkin, A. V., et al. (2020). Reaction of 9-[2-(1,3-dioxolan-2-yl)ethyl]-9H-purin-6-amine with phenols. Arbuzov Institute of Organic and Physical Chemistry. Link

-

Organic Syntheses. (2012). Nitroacetaldehyde Diethyl Acetal. Org. Synth. 2012, 89, 432-439. 4

-

ResearchGate. (2012). Reduction of aromatic nitro in presence of other reducible groups. 5

Sources

Methodological & Application

Procedure for protecting 2-formyl-5-nitropyridine with ethylene glycol

Application Note: Chemoselective Protection of 2-Formyl-5-Nitropyridine with Ethylene Glycol

Part 1: Executive Summary & Scientific Rationale

Introduction The protection of aldehyde functionalities as acetals is a cornerstone strategy in multi-step organic synthesis, particularly when subsequent steps involve nucleophiles or bases incompatible with the electrophilic carbonyl. This application note details the protection of 2-formyl-5-nitropyridine (5-nitro-2-pyridinecarboxaldehyde) using ethylene glycol to form the corresponding cyclic acetal, 2-(1,3-dioxolan-2-yl)-5-nitropyridine .

Mechanistic Insight & Challenges Standard acetalization utilizes acid catalysis (typically p-toluenesulfonic acid, pTsA) with azeotropic water removal. However, pyridine substrates present a unique challenge:

-

Nitrogen Basicity: The pyridine nitrogen can act as a "proton sink," sequestering the acid catalyst and stalling the reaction.

-

Electronic Activation: In this specific substrate, the 5-nitro group is strongly electron-withdrawing. This reduces the basicity of the pyridine nitrogen (

drops significantly below the ~5.2 of unsubstituted pyridine), making the catalyst poisoning less severe than in non-nitrated analogs. -

Electrophilicity: The nitro group enhances the electrophilicity of the aldehyde carbonyl, theoretically accelerating the nucleophilic attack by ethylene glycol.

Strategic Approach

We employ a Dean-Stark azeotropic distillation protocol using toluene. While benzene is traditional, toluene is selected for its higher boiling point (

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Grade |

| 2-Formyl-5-nitropyridine | 152.11 | 1.0 | Substrate | >97% |

| Ethylene Glycol | 62.07 | 5.0 - 10.0 | Reagent/Solvent | Anhydrous |

| p-Toluenesulfonic acid (pTsA) | 190.22 | 0.1 (10 mol%) | Catalyst | Monohydrate |

| Toluene | 92.14 | N/A | Solvent | ACS Reagent |

| Sat.[3] NaHCO₃ (aq) | N/A | N/A | Quench | Reagent |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge the RBF with 2-formyl-5-nitropyridine (10.0 mmol, 1.52 g).

-

Add Ethylene Glycol (50-100 mmol, 3.1 - 6.2 g). Note: A large excess acts as a co-solvent and drives the equilibrium.

-

Add pTsA monohydrate (1.0 mmol, 190 mg).

-

Add Toluene (100 mL) to the flask. Fill the Dean-Stark trap with toluene.

Step 2: Azeotropic Reflux

-

Heat the reaction mixture to a vigorous reflux (

oil bath). -

Maintain reflux for 4–6 hours . Monitor the collection of water in the trap.

-

Checkpoint: The reaction is complete when water evolution ceases. Verify by TLC (Eluent: 30% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by the less polar acetal (

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Critical Step: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ . Rationale: Acid traces must be neutralized immediately to prevent hydrolysis of the acetal back to the aldehyde.

-

Separate the layers.[4] Extract the aqueous phase with Ethyl Acetate (

mL). -

Combine organic layers and wash with Brine (

mL) to remove excess ethylene glycol. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is often a crystalline solid.

-

Recrystallization: If necessary, recrystallize from hot Ethanol or an EtOAc/Hexane mixture.

-

Yield: Typical yields range from 85% to 92% .

Part 3: Visualization & Logic

Reaction Workflow Diagram

Figure 1: Operational workflow for the acid-catalyzed protection of 2-formyl-5-nitropyridine.

Mechanistic Pathway

Figure 2: Step-wise mechanistic pathway. The Dean-Stark trap drives the 'Water Loss' step irreversibly.

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Slow Reaction | Catalyst sequestration by Pyridine N | Increase pTsA loading to 15-20 mol%. The nitro group reduces basicity, but some salt formation still occurs. |

| Low Yield | Hydrolysis during workup | Ensure the quench is basic (pH > 8). Do not use acidic brine or prolonged exposure to water. |

| Incomplete Conversion | Wet Toluene or Glycol | Use fresh anhydrous reagents. Ensure Dean-Stark trap is pre-filled with dry toluene. |

| Darkening/Tars | Thermal decomposition | Reduce oil bath temperature to |

Part 5: Safety & References

Safety Considerations:

-

Nitro Compounds: While 2-formyl-5-nitropyridine is generally stable, nitro-aromatics can be energetic. Avoid heating to dryness or extreme temperatures (>150°C).

-

Ethylene Glycol: Toxic if ingested.

-

Toluene: Flammable and reproductive toxin. Work in a fume hood.

References:

-

Laishevchev, I. P., et al. (2002). Chemistry of Heterocyclic Compounds, 38(7), 805-809.[5] (General synthesis of nitropyridine derivatives).

-

ResearchGate. (2025).[6][7] Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link] (Analogous heterocyclic aldehyde protection protocol).

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link] (Applications of the scaffold).

Sources

- 1. rsc.org [rsc.org]

- 2. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Using 2-(1,3-Dioxolanyl)-5-nitropyridine as a Pharmaceutical Building Block

Introduction: The "Janus" Pyridine Strategy

In the landscape of heterocyclic building blocks, 2-(1,3-Dioxolanyl)-5-nitropyridine (also known as 5-nitro-2-pyridinecarboxaldehyde ethylene acetal) represents a high-value "Janus" intermediate—a molecule with two distinct, orthogonally reactive faces.

For medicinal chemists, the pyridine ring is a privileged scaffold, appearing in over 14% of FDA-approved N-heterocyclic drugs. However, functionalizing pyridines at specific non-adjacent positions (e.g., C2 and C5) often requires harsh conditions or lengthy protection/deprotection sequences.

This building block solves that challenge by providing:

-

A Latent Amine (C5): The nitro group serves as a masked amine, ready for reduction and subsequent coupling (e.g., amide bond formation, sulfonylation).

-

A Masked Electrophile (C2): The dioxolane acetal protects the sensitive aldehyde from oxidation or nucleophilic attack during C5 modifications, yet remains easily accessible via mild acidic hydrolysis.

This guide details the synthesis, handling, and strategic application of this building block to accelerate the development of kinase inhibitors, antibacterial agents, and other pyridine-based pharmacophores.

Chemical Profile & Reactivity[1][2]

| Property | Description |

| Chemical Name | 2-(1,3-Dioxolan-2-yl)-5-nitropyridine |

| Molecular Formula | |

| Molecular Weight | 196.16 g/mol |

| Physical State | Pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[1] |

| Stability | Stable to basic conditions and oxidation; sensitive to aqueous acids. |

Strategic Reactivity Map

The utility of this molecule lies in its orthogonal stability :

-

Base Stability: The acetal tolerates strong bases (e.g.,

, -

Reduction Compatibility: The acetal survives catalytic hydrogenation (under neutral conditions) and metal/hydride reductions, allowing the nitro group to be converted to an amine without revealing the aldehyde.

-

Acid Lability: The aldehyde is only revealed when triggered by aqueous acid, preventing premature polymerization or side reactions.

Synthesis of the Building Block

While 2-(1,3-Dioxolanyl)-5-nitropyridine can sometimes be sourced commercially, in-house synthesis is often required to ensure freshness and purity. The most robust route avoids direct nitration of the acetal (which can be regiochemically promiscuous) and instead utilizes the oxidation of 2-methyl-5-nitropyridine .

Protocol A: Oxidation and Protection Sequence

Prerequisites:

-

Starting Material: 2-Methyl-5-nitropyridine (CAS: 21203-68-9)

-

Reagents: Selenium Dioxide (

), Ethylene Glycol, p-Toluenesulfonic acid (pTSA).[2]

Step 1: Selective Oxidation

Note: Pyridine aldehydes are unstable; this intermediate is usually protected immediately.

-

Dissolve 2-methyl-5-nitropyridine (1.0 eq) in 1,4-dioxane.

-

Add

(1.2 eq) and heat to reflux for 4–6 hours. Monitor by TLC for disappearance of starting material. -

Filter through a Celite pad to remove selenium byproducts. Concentrate the filtrate to obtain crude 5-nitro-2-pyridinecarboxaldehyde. Do not purify extensively; proceed directly to Step 2.

Step 2: Acetal Protection

-

Suspend the crude aldehyde in Toluene (10 mL/g).

-

Add Ethylene Glycol (5.0 eq) and pTSA monohydrate (0.1 eq).

-

Reflux using a Dean-Stark trap to continuously remove water. Reaction is typically complete in 3–5 hours.

-

Workup: Cool to RT. Wash with saturated

(2x) to neutralize acid (critical to prevent hydrolysis). Wash with brine. -

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (EtOAc/Hexane gradient).

Application Protocols: Divergent Synthesis

The following protocols demonstrate the "Hub" strategy: modifying the C5 nitro group before deprotecting the C2 aldehyde.

Visualization: The Divergent Workflow

Caption: Workflow for orthogonal functionalization. The acetal remains intact during nitro reduction and amide coupling.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without hydrolyzing the acetal. Critical Constraint: Avoid acidic reducing conditions (e.g., Fe/HCl, Sn/HCl).

Method: Catalytic Hydrogenation

-

Setup: Dissolve 2-(1,3-Dioxolanyl)-5-nitropyridine (1.0 mmol) in anhydrous Methanol (10 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reaction: Purge with

gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.-

QC Check: Monitor by LC-MS.[3] The nitro peak (

) will disappear, replaced by the amine peak (

-

-

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

-

Note: The resulting 5-amino-2-(1,3-dioxolanyl)pyridine is oxidatively unstable. Store under inert gas or use immediately in the next coupling step.

-

Alternative Method (Halogen-Compatible):

If the molecule contains halides (Cl, Br) that might be reduced by Pd/

-

Suspend starting material in EtOH/Water (3:1).

-

Add

(5 eq) and Iron powder (5 eq). -

Heat to 60°C for 1 hour.

-

Filter hot, remove EtOH in vacuo, and extract with EtOAc.

Protocol C: Acetal Deprotection (Aldehyde Release)

Objective: Reveal the C2 aldehyde for reductive amination or Wittig olefination.

-

Solvent System: Dissolve the functionalized acetal derivative in Acetone/Water (5:1).

-

Why Acetone? It acts as a trans-acetalization acceptor, driving the equilibrium toward the aldehyde.

-

-

Acid Hydrolysis: Add p-Toluenesulfonic acid (0.5 eq) or 1M HCl (2 eq).

-

Reaction: Stir at RT or mild heat (40°C) for 1–3 hours.

-

Workup: Neutralize carefully with saturated

before extraction.-

Caution: Pyridine aldehydes are prone to hydration or polymerization. Proceed to the next step (e.g., Reductive Amination) immediately if possible.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Acetalization | Incomplete water removal | Ensure Dean-Stark trap is functioning or add activated 4Å Molecular Sieves. |

| Acetal Hydrolysis during Reduction | Trace acid in solvent or catalyst | Add a trace of |

| Aldehyde Polymerization | Exposed to air/base after deprotection | Store aldehyde in solution at -20°C; use immediately. |

| Incomplete Nitro Reduction | Catalyst poisoning | Wash the catalyst with solvent; ensure |

Safety & Handling

-

Nitro Compounds: Although this specific derivative is relatively stable, all nitro-pyridines should be treated as potentially energetic. Do not heat dry solids to high temperatures (>150°C).

-

Selenium Dioxide: Highly toxic. Use in a fume hood and dispose of selenium waste separately.

-

Pyridine Derivatives: Potential irritants and sensitizers. Wear appropriate PPE (gloves, goggles, lab coat).

References

-

Synthesis and Biological Activity: Sartorelli, A. C., et al. "Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone."[2] Journal of Medicinal Chemistry, 1977 .

-

Acetal Protection Method: "Pyridine-2-carbaldehyde ethylene acetal synthesis." ChemicalBook Protocols.

-

Nitro Reduction Strategies: "Reduction of Nitro Compounds: A Review." Organic Chemistry Portal.

-

General Reactivity: "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 2021 .[1][2][4]

Sources

- 1. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol | C7H14O3 | CID 14832773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Acetalization of Nitropyridine Aldehydes

Controlling Reactivity on Electron-Deficient Heterocycles

Abstract

The acetalization of nitropyridine aldehydes represents a critical protection strategy in the synthesis of fused heterocycles (e.g., azaindoles, pyrido[2,3-d]pyrimidines). However, the unique electronic environment of the nitropyridine scaffold—characterized by extreme electron deficiency—presents specific challenges. Standard protocols often fail due to the basicity of the pyridine nitrogen or the susceptibility of the nitro group to nucleophilic aromatic substitution (

Strategic Analysis: The "Push-Pull" Challenge

Successful functionalization of nitropyridine aldehydes requires understanding two competing electronic factors:

-

Thermodynamic Favorability (The "Pull"): The electron-withdrawing nitro group and the pyridine nitrogen make the aldehyde carbonyl carbon highly electrophilic. This theoretically accelerates nucleophilic attack by alcohols.

-

Kinetic Traps (The "Push"):

-

Pyridine Basicity: The pyridine nitrogen (

) acts as an "acid sink," sequestering proton catalysts. This often necessitates higher catalyst loading than benzene analogs. - Vulnerability: The nitro group at the 2- or 4-position activates the ring toward nucleophilic displacement. Crucial Rule: Conditions generating high concentrations of alkoxide ions (e.g., basic conditions or high heat with simple alcohols) must be avoided to prevent displacing the nitro group with an alkoxy group.

-

Reaction Pathway & Decision Logic

The following decision tree outlines the optimal protocol selection based on substrate stability and scale.

Figure 1: Strategic decision tree for selecting the appropriate acetalization protocol based on substrate properties.

Reagent Selection Guide

| Reagent Class | Recommended Reagent | Role & Mechanism | Pros/Cons for Nitropyridines |

| Alcohol (Diol) | Ethylene Glycol | Forms cyclic dioxolane (highly stable). | Pro: High stability against hydrolysis. Con: Requires high boiling point solvents (Toluene) for azeotropic removal. |

| Dehydrating Agent | Triethyl Orthoformate (TEOF) | Reacts with water to form ester + alcohol. Drives equilibrium chemically.[1] | Pro: Mildest conditions; scavenges water; no heat required. Con: Generates acyclic acetals (diethyl) which are less stable than cyclic ones. |

| Catalyst (Homogeneous) | p-Toluenesulfonic acid (p-TSA) | Proton source for carbonyl activation. | Pro: Standard, inexpensive.[1][2] Con: Forms pyridinium salts; difficult to remove trace acid without aqueous wash. |

| Catalyst (Heterogeneous) | Amberlyst-15 | Sulfonic acid resin.[3] | Pro: Filtration workup (crucial for water-soluble pyridines); recyclable. Con: Slower kinetics with bulky substrates. |

| Lewis Acid | Activates carbonyl without Brønsted acidity. | Pro: Effective for sterically hindered aldehydes. Con: Forms strong complexes with pyridine nitrogen; requires excess reagent. |

Detailed Experimental Protocols

Protocol A: Robust Cyclic Acetalization (Dean-Stark)

Best for: Stable substrates, large-scale synthesis, and forming highly stable 1,3-dioxolanes.

Reagents:

-

Substrate: 2-Nitro-3-pyridinecarboxaldehyde (1.0 equiv)

-

Reagent: Ethylene Glycol (1.5 – 2.0 equiv)

-

Catalyst: p-TSA monohydrate (0.1 equiv)

-

Solvent: Toluene (0.2 M concentration)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Charge the flask with the nitropyridine aldehyde, ethylene glycol, and p-TSA in toluene.

-

Reflux: Heat the mixture to vigorous reflux (

). Monitor the collection of water in the trap.-

Note: The reaction is usually complete within 4–6 hours.

-

-

Workup: Cool to room temperature.

-

Critical Step: Wash the organic layer with saturated

(2x) to neutralize the acid. This prevents hydrolysis during concentration. -

Wash with brine (1x), dry over

, and concentrate in vacuo.

-

-

Purification: Crystallization from hexanes/ethyl acetate is preferred over chromatography to avoid silica-induced hydrolysis.

Protocol B: Mild Chemical Dehydration (Orthoformate Method)

Best for: Temperature-sensitive substrates, acid-labile groups, or when azeotropic distillation is impossible.

Mechanism: Triethyl orthoformate (TEOF) acts as both the solvent/reactant and the water scavenger. As water is produced, TEOF hydrolyzes to ethyl formate and ethanol, irreversibly driving the reaction to completion [1].

Reagents:

-

Substrate: Nitropyridine aldehyde (1.0 equiv)

-

Reagent: Triethyl Orthoformate (TEOF) (1.2 – 1.5 equiv)

-

Solvent: Absolute Ethanol (0.5 M)

-

Catalyst: Ammonium Nitrate (

) (0.05 equiv) OR Amberlyst-15 (10 wt%)

Procedure:

-

Mixing: In a flame-dried flask under Nitrogen, dissolve the aldehyde in absolute ethanol.

-

Addition: Add TEOF and the catalyst.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Observation: The reaction is homogeneous (unless using Amberlyst).

-

-

Quenching:

-

If using

: Add a few drops of triethylamine to quench. -

If using Amberlyst-15: Filter off the resin beads.

-

-

Isolation: Concentrate the filtrate. The residue is typically the pure diethyl acetal.

-

Caution: Diethyl acetals are less stable than dioxolanes. Store under inert atmosphere at

.

-

Protocol C: Heterogeneous Catalysis (Green/Modern)

Best for: Simplified workup and avoiding pyridinium salt formation.

Reagents:

-

Substrate: Nitropyridine aldehyde (1.0 equiv)

-

Reagent: Ethylene Glycol (5.0 equiv)

-

Catalyst: Amberlyst-15 (hydrogen form, pre-dried) (20 wt% relative to substrate)

-

Solvent: THF or MeCN (if toluene solubility is poor) + 3Å Molecular Sieves

Procedure:

-

Preparation: Wash Amberlyst-15 with methanol and dry in a vacuum oven to remove pore water.

-

Reaction: Combine substrate, glycol, solvent, and catalyst in a sealed tube. Add activated 3Å molecular sieves to scavenge water (since we are not refluxing).

-

Heating: Heat to

for 16 hours. -

Workup: Filter the mixture through a pad of Celite to remove the catalyst and sieves.

-

Isolation: Concentrate the solvent. The excess ethylene glycol can be removed by a rapid aqueous extraction (DCM/Water) or high-vacuum Kugelrohr distillation.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Pyridine nitrogen buffering the catalyst. | Increase p-TSA loading to 0.2 equiv or switch to a Lewis Acid ( |

| New Spot on TLC (Lower Rf) | Hydrolysis of the acetal on silica. | Pre-treat TLC plates with 1% |

| Yellow/Orange Darkening | Lower temperature; ensure strictly acidic/neutral conditions; avoid strong heating with simple alcohols. | |

| Aldehyde Reform during Storage | Residual acid traces + atmospheric moisture. | Store over a few pellets of solid KOH or in a desiccator. |

Mechanistic Visualization: Orthoformate Dehydration

The following diagram illustrates why Method B is thermodynamically superior for difficult substrates.

Figure 2: Chemical dehydration mechanism using Triethyl Orthoformate (TEOF), preventing the reverse hydrolysis reaction.

References

-

Orthoesters in Organic Synthesis

-

Kumar, R., et al. "Mild and chemoselective acetalization of aldehydes using triethyl orthoformate." Synthesis, 2007.[1]

-

Source:

-

-

Amberlyst-15 Catalysis

-

Perni, R. B. "Amberlyst-15 as a Convenient Catalyst for Chemoselective Thioacetalization." Synthetic Communications, 1989.[3]

-

Source:

-

-

Nitroacetaldehyde Diethyl Acetal Precursors

- "Nitroacetaldehyde Diethyl Acetal." Organic Syntheses, Coll. Vol. 10, p.547 (2004).

-

Source:

-

Pyridine Protection Strategies

-

"Protecting Groups for Pyridines."[4] The Journal of Organic Chemistry, 2008.

-

Source:

-

Sources

Application Note: Optimized Deprotection Protocols for 2-(1,3-Dioxolanyl)-5-nitropyridine

This Application Note provides a comprehensive technical guide for the deprotection of 2-(1,3-dioxolanyl)-5-nitropyridine to yield 5-nitro-2-pyridinecarboxaldehyde (also known as 5-nitro-2-picolinaldehyde).

Abstract

The conversion of 2-(1,3-dioxolanyl)-5-nitropyridine to 5-nitro-2-pyridinecarboxaldehyde represents a critical deprotection step in the synthesis of bioactive pyridine derivatives. Unlike electron-rich benzaldehyde acetals, this substrate exhibits significant resistance to hydrolysis due to the strong electron-withdrawing nature of the 5-nitro group and the pyridine ring. This guide details two optimized protocols—Aqueous Acid Hydrolysis and Acid-Catalyzed Transacetalization —designed to overcome this kinetic barrier while preserving the integrity of the aldehyde product.

Chemical Context & Mechanistic Insight

The Challenge: Electronic Destabilization

The hydrolysis of acetals proceeds via an oxocarbenium ion intermediate. In standard substrates, this cation is stabilized by resonance. However, in 2-(1,3-dioxolanyl)-5-nitropyridine, two factors severely destabilize this intermediate, increasing the activation energy of the reaction:

-

The Pyridine Ring: The nitrogen atom is electron-withdrawing (inductive effect), pulling density away from the acetal carbon.

-

The 5-Nitro Group: A strong electron-withdrawing group (EWG) further depletes electron density from the ring and the acetal center.

Furthermore, under acidic conditions, the pyridine nitrogen becomes protonated (

Reaction Mechanism

The following diagram illustrates the pathway and the competing electronic effects.

Figure 1: Mechanistic pathway highlighting the rate-limiting formation of the destabilized oxocarbenium ion.

Experimental Protocols

Method A: Aqueous Acid Hydrolysis (High Throughput)

This method is robust, scalable, and uses standard reagents. It is the preferred method for bulk deprotection where water solubility is not a major issue during workup.

Reagents:

-

Substrate: 2-(1,3-Dioxolanyl)-5-nitropyridine

-

Acid: 3M Hydrochloric Acid (HCl)

-

Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (to ensure substrate solubility)

-

Base (Workup): Saturated Sodium Bicarbonate (

)[1]

Protocol:

-

Dissolution: Dissolve 1.0 equivalent of the acetal in THF (approx. 5-10 mL per gram).

-

Acidification: Add 3M HCl (5-10 equivalents). The solution may warm slightly.

-

Note: A large excess of acid is required to drive the equilibrium and ensure the pyridine nitrogen is fully protonated, allowing the excess protons to catalyze the acetal cleavage.

-

-

Reaction: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexane). The aldehyde is typically less polar than the acetal (or moves distinctly) and will stain strongly with DNP (2,4-dinitrophenylhydrazine) stain.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralization (Critical): Slowly pour the reaction mixture into a stirred beaker of saturated

solution. Adjust pH to ~7–8. Caution: CO2 evolution. -

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Drying: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo.

-

Method B: Transacetalization (Mild/Anhydrous)

This method uses acetone as a "sacrificial" acceptor for the ethylene glycol, driving the equilibrium by forming the volatile 2,2-dimethyl-1,3-dioxolane. It is ideal if the aldehyde product is sensitive to aqueous workups.

Reagents:

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.1 – 0.2 eq)

-

Solvent: Acetone (Wet, containing ~1-2% water)

-

Reagent: Water (5-10 eq)

Protocol:

-

Setup: Dissolve the acetal in Acetone (10 mL/g).

-

Catalysis: Add p-TsOH (10-20 mol%) and water (5 eq).

-

Reflux: Heat to reflux (56°C) for 4–8 hours.

-

Workup:

-

Concentrate the acetone to ~20% volume.

-

Dilute with DCM and wash with sat.

to remove the acid catalyst. -

Dry and concentrate.

-

Analytical Data & Quality Control